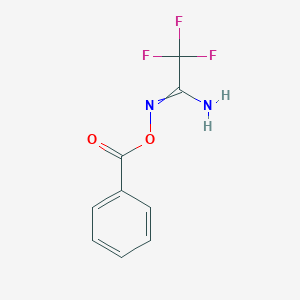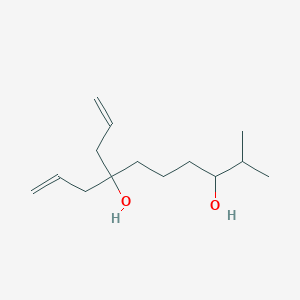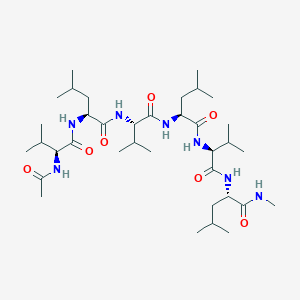![molecular formula C9H6FNO2 B14391153 3-[Cyano(fluoro)methyl]benzoic acid CAS No. 89540-44-3](/img/structure/B14391153.png)
3-[Cyano(fluoro)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Cyano(fluoro)methyl]benzoic acid is an organic compound with the molecular formula C9H6FNO2 It is a derivative of benzoic acid, where a cyano group (–CN) and a fluoro group (–F) are attached to the methyl group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyano(fluoro)methyl]benzoic acid can be achieved through several methods. One common approach involves the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .
Another method involves the use of Jones reagent for the oxidation of 3-fluoro-4-nitrobenzyl alcohol in acetone, followed by quenching with isopropanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Cyano(fluoro)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid and sulfuric acid) in acetone.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and other aromatic compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[Cyano(fluoro)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a building block in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the synthesis of bioactive compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[Cyano(fluoro)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic substitution reactions, while the fluoro group can influence the compound’s reactivity and stability. The benzene ring provides a platform for further functionalization through electrophilic aromatic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanobenzoic acid: Similar structure but lacks the fluoro group.
3-Fluorobenzoic acid: Similar structure but lacks the cyano group.
3-Cyano-5-fluorobenzoic acid: Contains both cyano and fluoro groups but in different positions on the benzene ring.
Uniqueness
3-[Cyano(fluoro)methyl]benzoic acid is unique due to the specific positioning of the cyano and fluoro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
89540-44-3 |
|---|---|
Molekularformel |
C9H6FNO2 |
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
3-[cyano(fluoro)methyl]benzoic acid |
InChI |
InChI=1S/C9H6FNO2/c10-8(5-11)6-2-1-3-7(4-6)9(12)13/h1-4,8H,(H,12,13) |
InChI-Schlüssel |
UNRKATFOOFZRLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)


![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)

![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)

![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14391133.png)



